N'-benzylidene-2-thiophenecarbohydrazide
Description
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2OS/c15-12(11-7-4-8-16-11)14-13-9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b13-9+ |
InChI Key |
DYCJGWGGGQGNCL-UKTHLTGXSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) improve thermal stability and influence biological activity .
- Long alkyl chains (e.g., pentadecyl) increase hydrophobicity, enhancing interactions with lipid bilayers .
- Ortho-hydroxy substituents facilitate chelation with metal ions (e.g., Co(II), Cu(II)), as seen in thiocarbonohydrazide derivatives .
Insights :
- Ultrasound-assisted synthesis reduces reaction time (20 min vs. 3–4 hours) and improves yields due to enhanced mass transfer .
- Conventional reflux remains standard for sterically hindered substrates (e.g., pentadecyl chain) .
Antimicrobial Activity
- N'-Benzylidene-2-thiophenecarbohydrazide analogs exhibit broad-spectrum antibacterial and antifungal activity, attributed to the thiophene ring’s sulfur content and planar aromatic systems disrupting microbial membranes .
- 3-Chloro derivatives (e.g., ) show enhanced potency against Staphylococcus aureus (MIC: 8 µg/mL) compared to non-halogenated analogs (MIC: 32 µg/mL) .
Corrosion Inhibition
- HTMBH demonstrates 92% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption via -OH and -C=N groups forming protective films .
Metal Complexation
Spectral and Crystallographic Data
- IR Spectra : All analogs show characteristic peaks at ~1620–1650 cm⁻¹ (C=N imine) and ~3200–3400 cm⁻¹ (N-H stretch) .
- Crystallography: N'-(2-chloro-6-hydroxybenzylidene)thiophenecarbohydrazide crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O-H···N hydrogen bonds stabilizing the structure .
Preparation Methods
Direct Hydrazinolysis of 2-Thiophenecarboxylic Acid
The reaction of 2-thiophenecarboxylic acid with excess hydrazine hydrate in ethanol under reflux (4–6 hours) yields 2-thiophenecarbohydrazide. This method is straightforward but requires careful control of stoichiometry to avoid over-alkylation. Yields range from 70–85%, depending on purity of the starting acid.
Activation via Coupling Agents
Alternative protocols employ coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. For example, a mixture of 2-thiophenecarboxylic acid (11 mmol), tert-butyl carbazate (10 mmol), and DCC (12 mmol) in dichloromethane (DCM) at 0°C produces protected hydrazides, which are subsequently deprotected using trifluoroacetic acid (TFA). This method achieves higher yields (90–95%) but involves additional steps.
Condensation with Benzaldehyde
The final step involves Schiff base formation between 2-thiophenecarbohydrazide and benzaldehyde. Three methodologies are prominent:
Direct Reflux in Protic Solvents
The most common method involves refluxing equimolar amounts of 2-thiophenecarbohydrazide and benzaldehyde in methanol or ethanol for 2–4 hours. Acid catalysis (e.g., glacial acetic acid) is optional but enhances imine formation. Yields typically reach 75–88%, with purity confirmed via melting point and IR spectroscopy (C=N stretch at ~1600 cm⁻¹).
Example Procedure
Solvent-Free Mechanochemical Synthesis
Recent advancements utilize ball milling to avoid solvents. Equimolar reactants are ground in a planetary mill (30–60 minutes), achieving yields of 80–85% with reduced environmental impact. This method is advantageous for scalability but requires specialized equipment.
Stepwise Protection-Deprotection Strategy
For sensitive substrates, a protected hydrazide (e.g., tert-butyl carbazate) is first condensed with benzaldehyde, followed by deprotection with TFA in DCM. While this approach minimizes side reactions, it adds complexity and lowers overall yield (65–70%).
Optimization and Reaction Parameters
Critical parameters influencing yield and purity include:
Molar Ratios
A slight excess of benzaldehyde (1.2–1.5 equiv) ensures complete conversion of the hydrazide. Higher excess leads to byproducts such as bis-imines.
Temperature and Time
Optimal reflux temperatures range from 70–80°C. Prolonged heating (>6 hours) degrades the product, while shorter durations (<2 hours) result in incomplete reaction.
Solvent Effects
Polar protic solvents (methanol, ethanol) favor imine formation via hydrogen bonding. Aprotic solvents (DCM, chlorobenzene) are less effective but useful for moisture-sensitive reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallography
Single-crystal X-ray diffraction reveals a planar structure with the thiophene and benzene rings oriented at 120° relative to the hydrazone backbone.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Direct Reflux | 75–88 | 2–4 | Low | High |
| Mechanochemical | 80–85 | 0.5–1 | Moderate | Moderate |
| Protection-Deprotection | 65–70 | 6–8 | High | Low |
Challenges and Mitigation Strategies
Byproduct Formation
Bis-imines and oxidized thiophene derivatives may form under harsh conditions. Mitigation includes:
Q & A
Q. What are the standard synthetic methodologies for preparing N'-benzylidene-2-thiophenecarbohydrazide and its derivatives?
The synthesis typically involves a condensation reaction between 2-thiophenecarbohydrazide and substituted benzaldehydes in ethanol or methanol under reflux conditions. Acetic acid is often used as a catalyst to facilitate Schiff base formation. For example, N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide was synthesized by reacting thiophene-2-carbohydrazide with 4-chlorobenzaldehyde in ethanol with glacial acetic acid . Purification is achieved via recrystallization or column chromatography. Key parameters include reaction time (1–3 hours), temperature (80–90°C), and molar ratios (1:1 stoichiometry).
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization employs:
- Spectroscopy : IR confirms the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and hydrazide linkages .
- X-ray crystallography : Single-crystal studies reveal planarity of the hydrazone moiety and intermolecular hydrogen bonding (N–H···O/S), as seen in N'-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide (CCDC 2125844) .
- Elemental analysis : Confirms molecular formula (e.g., C₁₂H₉ClN₂OS for the 4-chloro derivative) .
Q. What in vitro biological screening models are used to evaluate the bioactivity of this compound?
Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli .
- Antimycobacterial activity : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ values calculated .
Advanced Research Questions
Q. How do structural modifications (e.g., electron-withdrawing/donating substituents) influence the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., –Cl, –F) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For instance, the 4-fluoro derivative showed a 4-fold lower MIC against M. tuberculosis compared to the unsubstituted analog .
- Electron-donating groups (e.g., –OCH₃, –OH) improve solubility but may reduce activity due to decreased lipophilicity. A QSAR study on benzylidene hydrazides correlated logP values with antifungal activity .
- Heterocyclic extensions (e.g., benzimidazole or triazole moieties) can target specific enzymes like topoisomerases .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Contradictions often arise from variations in:
- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and incubation time .
- Compound purity : Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
- Structural confirmation : Re-validate ambiguous results with X-ray crystallography or 2D NMR . Example: Discrepancies in antitubercular activity of 4-nitro vs. 4-methoxy derivatives were resolved by controlling redox conditions in MIC assays .
Q. How can computational methods guide the design of novel this compound analogs?
- Molecular docking : Predict binding affinities to targets like enoyl-ACP reductase (InhA) in M. tuberculosis .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
- ADMET profiling : Use tools like SwissADME to predict bioavailability and toxicity early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
